N~2~-(3-chloro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N~2~-(3-chloro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chloro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the glycinamide backbone: This can be achieved through the reaction of glycine with appropriate amines under controlled conditions.
Introduction of the chloro and methyl groups: This step may involve electrophilic aromatic substitution reactions using chlorinating agents and methylating agents.
Methoxylation and sulfonylation: These functional groups can be introduced through nucleophilic substitution reactions using methoxy and sulfonyl reagents.
Industrial Production Methods
In an industrial setting, the production of N2-(3-chloro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-chloro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-(3-chloro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(3-chlorophenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- N~2~-(4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- N~2~-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Uniqueness
N~2~-(3-chloro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the specific arrangement and combination of its functional groups. This unique structure may confer distinct chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-12-5-8-17(25-3)16(9-12)20-18(22)11-21(26(4,23)24)14-7-6-13(2)15(19)10-14/h5-10H,11H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKNRPINDUDTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC(=C(C=C2)C)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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